3-chloro-N-[(3-pyridin-4-ylphenyl)methyl]-N-[4-(trideuteriomethylamino)cyclohexyl]-1-benzothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-[(3-pyridin-4-ylphenyl)methyl]-N-[4-(trideuteriomethylamino)cyclohexyl]-1-benzothiophene-2-carboxamide is a member of the class of 1-benzothiophenes. This compound is characterized by the presence of a 3-chloro-1-benzothiophene-2-carboxamide core, with the amide nitrogen substituted by trans-4-(methylamino)cyclohexyl and 3-(pyridin-4-yl)benzyl groups . It is known for its role as a smoothened (Smo) receptor agonist, which antagonizes cyclopamine action at the Smo receptor and activates the Hedgehog signaling pathway in a Patched independent manner .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented. large-scale synthesis would likely involve optimization of the synthetic routes to ensure high yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[(3-pyridin-4-ylphenyl)methyl]-N-[4-(trideuteriomethylamino)cyclohexyl]-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may undergo oxidation reactions, particularly at the benzothiophene core or the pyridine ring.
Reduction: Reduction reactions can occur at the amide or the pyridine ring.
Substitution: The chloro group on the benzothiophene core can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents and conditions for these reactions include:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzothiophene derivatives.
Scientific Research Applications
3-chloro-N-[(3-pyridin-4-ylphenyl)methyl]-N-[4-(trideuteriomethylamino)cyclohexyl]-1-benzothiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Acts as a smoothened receptor agonist, playing a role in the Hedgehog signaling pathway.
Medicine: Potential therapeutic applications in conditions related to the Hedgehog signaling pathway, such as cancer and developmental disorders.
Industry: May be used in the development of new pharmaceuticals or chemical products.
Mechanism of Action
The compound exerts its effects by acting as a smoothened (Smo) receptor agonist. It antagonizes cyclopamine action at the Smo receptor and activates the Hedgehog signaling pathway in a Patched independent manner . This pathway is crucial for various developmental processes and has been implicated in several diseases, including cancer.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-chloro-N-[(3-pyridin-4-ylphenyl)methyl]-N-[4-(trideuteriomethylamino)cyclohexyl]-1-benzothiophene-2-carboxamide is unique due to its specific substitution pattern and its role as a smoothened receptor agonist. This distinguishes it from other similar compounds that may not have the same biological activity or therapeutic potential.
Properties
Molecular Formula |
C28H28ClN3OS |
---|---|
Molecular Weight |
493.1 g/mol |
IUPAC Name |
3-chloro-N-[(3-pyridin-4-ylphenyl)methyl]-N-[4-(trideuteriomethylamino)cyclohexyl]-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C28H28ClN3OS/c1-30-22-9-11-23(12-10-22)32(28(33)27-26(29)24-7-2-3-8-25(24)34-27)18-19-5-4-6-21(17-19)20-13-15-31-16-14-20/h2-8,13-17,22-23,30H,9-12,18H2,1H3/i1D3 |
InChI Key |
VFSUUTYAEQOIMW-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])NC1CCC(CC1)N(CC2=CC(=CC=C2)C3=CC=NC=C3)C(=O)C4=C(C5=CC=CC=C5S4)Cl |
Canonical SMILES |
CNC1CCC(CC1)N(CC2=CC(=CC=C2)C3=CC=NC=C3)C(=O)C4=C(C5=CC=CC=C5S4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.